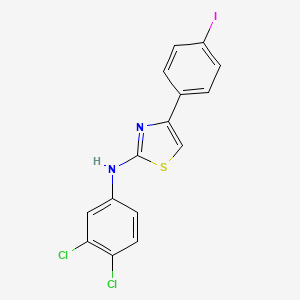
N-(3,4-dichlorophenyl)-4-(4-iodophenyl)-1,3-thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-ジクロロフェニル)-4-(4-ヨードフェニル)-1,3-チアゾール-2-アミンは、チアゾール誘導体のクラスに属する合成有機化合物です。 チアゾール化合物は、その多様な生物活性で知られており、創薬における医薬品化学で広く使用されています。 この化合物には、ハロゲン化フェニル基とチアゾール環が独特の組み合わせで存在するため、興味深い化学的および生物学的特性を示す可能性があります。
合成法
合成経路と反応条件
N-(3,4-ジクロロフェニル)-4-(4-ヨードフェニル)-1,3-チアゾール-2-アミンの合成は、通常、チアゾール環の形成、続いてフェニル基の導入という手順で行われます。 考えられる合成経路の1つは、次のステップで構成されます。
チアゾール環の形成: 適切なチオアミドとα-ハロケトンから出発して、チアゾール環は環化反応によって形成されます。
フェニル基の導入: 3,4-ジクロロフェニル基と4-ヨードフェニル基は、適切なハロゲン化前駆体を使用して求核置換反応によって導入できます。
工業的生産方法
この化合物の工業的生産は、収率と純度を最大化し、コストと環境への影響を最小限に抑えるために、合成経路の最適化が必要になるでしょう。 これには、連続フロー反応器の使用、グリーンケミストリーの原則の適用、および効率的な精製技術の導入が含まれる可能性があります。
化学反応の分析
反応の種類
N-(3,4-ジクロロフェニル)-4-(4-ヨードフェニル)-1,3-チアゾール-2-アミンは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: チアゾール環は、強い酸化条件下で酸化される可能性があります。
還元: この化合物は、フェニル環の官能基を修飾するために還元できます。
置換: フェニル環上のハロゲン原子は、他の求核剤で置換できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) や三酸化クロム (CrO₃) があります。
還元: 水素化アルミニウムリチウム (LiAlH₄) や水素化ホウ素ナトリウム (NaBH₄) などの還元剤を使用できます。
置換: アミン、チオール、アルコキシドなどの求核剤は、置換反応に使用できます。
主要生成物
これらの反応から生成される主要生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によってスルホキシドまたはスルホンが生成される可能性がある一方で、置換反応によってさまざまな官能基がフェニル環に導入される可能性があります。
科学研究への応用
N-(3,4-ジクロロフェニル)-4-(4-ヨードフェニル)-1,3-チアゾール-2-アミンは、次のようなさまざまな科学研究への応用が考えられます。
化学: より複雑な分子の合成のためのビルディングブロックとして。
生物学: 生物学的プロセスを研究するためのプローブとしての可能性。
医学: 潜在的な治療用途のための薬理学的特性の調査。
産業: 新素材の開発や化学反応における触媒としての使用。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-4-(4-iodophenyl)-1,3-thiazol-2-amine typically involves the formation of the thiazole ring followed by the introduction of the phenyl groups. One possible synthetic route could involve the following steps:
Formation of the Thiazole Ring: Starting with a suitable thioamide and α-haloketone, the thiazole ring can be formed through a cyclization reaction.
Introduction of the Phenyl Groups: The 3,4-dichlorophenyl and 4-iodophenyl groups can be introduced via nucleophilic substitution reactions using appropriate halogenated precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
化学反応の分析
Types of Reactions
N-(3,4-dichlorophenyl)-4-(4-iodophenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to modify the functional groups on the phenyl rings.
Substitution: Halogen atoms on the phenyl rings can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the phenyl rings.
科学的研究の応用
N-(3,4-dichlorophenyl)-4-(4-iodophenyl)-1,3-thiazol-2-amine may have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
N-(3,4-ジクロロフェニル)-4-(4-ヨードフェニル)-1,3-チアゾール-2-アミンの作用機序は、その特定の生物学的標的に依存します。 一般的に、チアゾール誘導体は、さまざまな酵素、受容体、または他のタンパク質と相互作用して、その機能に影響を与える可能性があります。 関与する分子標的と経路は、実験的研究によって特定する必要があります。
類似の化合物との比較
類似の化合物
N-(3,4-ジクロロフェニル)-4-フェニル-1,3-チアゾール-2-アミン: ヨウ素原子が欠如しているため、反応性と生物活性が異なる可能性があります。
N-(4-ヨードフェニル)-4-フェニル-1,3-チアゾール-2-アミン: 塩素原子が欠如しているため、その特性にも影響を与える可能性があります。
独自性
N-(3,4-ジクロロフェニル)-4-(4-ヨードフェニル)-1,3-チアゾール-2-アミンは、フェニル環に塩素原子とヨウ素原子が両方存在するという点で独特です。 このハロゲン原子の組み合わせは、化合物の化学反応性と生物活性を大きく影響を与える可能性があり、さらなる研究のための貴重な化合物となっています。
類似化合物との比較
Similar Compounds
N-(3,4-dichlorophenyl)-4-phenyl-1,3-thiazol-2-amine: Lacks the iodine atom, which may affect its reactivity and biological activity.
N-(4-iodophenyl)-4-phenyl-1,3-thiazol-2-amine: Lacks the chlorine atoms, which may also influence its properties.
Uniqueness
N-(3,4-dichlorophenyl)-4-(4-iodophenyl)-1,3-thiazol-2-amine is unique due to the presence of both chlorine and iodine atoms on the phenyl rings. This combination of halogens can significantly impact the compound’s chemical reactivity and biological activity, making it a valuable compound for further research.
特性
分子式 |
C15H9Cl2IN2S |
|---|---|
分子量 |
447.1 g/mol |
IUPAC名 |
N-(3,4-dichlorophenyl)-4-(4-iodophenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C15H9Cl2IN2S/c16-12-6-5-11(7-13(12)17)19-15-20-14(8-21-15)9-1-3-10(18)4-2-9/h1-8H,(H,19,20) |
InChIキー |
NYIVRZUSKGUDJP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC3=CC(=C(C=C3)Cl)Cl)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















